N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,15-8-9-15)16-14-7-4-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNLQPSVAXEECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Piperidin-3-One
Piperidin-3-one undergoes N-benzylation via nucleophilic substitution with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in acetone under reflux, yielding 1-benzylpiperidin-3-one with >85% efficiency.
Reaction Conditions
Conversion of Ketone to Amine
The ketone at position 3 is transformed into an amine via a two-step process:
Oxime Formation
1-Benzylpiperidin-3-one reacts with hydroxylamine hydrochloride in aqueous ethanol to form the corresponding oxime.
Reaction Conditions
Oxime Reduction
The oxime intermediate is reduced to the primary amine using hydrogen gas and a palladium-on-carbon catalyst.
Reaction Conditions
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Substrate : 1-Benzylpiperidin-3-one oxime (4 mmol)
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Catalyst : Pd/C (10 wt%, 0.4 mmol)
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Solvent : Methanol (20 mL)
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Pressure : H₂ (1 atm)
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Temperature : 25°C
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Time : 6 hours
Synthesis of Cyclopropanesulfonyl Chloride
Cyclopropanesulfonyl chloride is prepared via chlorosulfonation of cyclopropane derivatives. A high-yielding method involves reacting cyclopropylmagnesium bromide with sulfuryl chloride in tetrahydrofuran (THF).
Reaction Conditions
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Substrate : Cyclopropylmagnesium bromide (10 mmol, 0.5 M in THF)
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Reagent : SO₂Cl₂ (12 mmol)
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Solvent : THF (30 mL)
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Temperature : −10°C to 25°C
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Time : 2 hours
Sulfonamide Coupling Reaction
The final step involves reacting 1-benzylpiperidin-3-amine with cyclopropanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
Reaction Conditions
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Substrate : 1-Benzylpiperidin-3-amine (3 mmol)
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Reagent : Cyclopropanesulfonyl chloride (3.3 mmol), Et₃N (6 mmol)
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Solvent : DCM (15 mL)
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Temperature : 0°C to 25°C
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Time : 4 hours
Purification
The crude product is purified via column chromatography (chloroform:methanol, 9.5:0.5) or recrystallization from hexane/ethyl acetate.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.28 (m, 5H, ArH), 3.85 (m, 1H, piperidine-H), 3.43 (t, J = 6.4 Hz, 2H, N-CH₂), 2.72–2.68 (m, 2H, piperidine-H), 2.22–2.18 (m, 2H, piperidine-H), 1.88–1.84 (m, 2H, piperidine-H), 1.73–1.69 (m, 2H, piperidine-H), 1.20–1.16 (m, 2H, cyclopropane-H), 1.02–0.98 (m, 2H, cyclopropane-H).
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A patent-pending method accelerates the sulfonylation step using microwave irradiation, reducing reaction time to 30 minutes with comparable yields (72%).
Solid-Phase Synthesis
Immobilized 1-benzylpiperidin-3-amine on Wang resin enables iterative sulfonylation and cleavage, facilitating high-throughput production (yield: 68%).
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at piperidine positions 2 and 4 are mitigated by steric hindrance from the benzyl group.
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Sulfonyl Chloride Stability : Cyclopropanesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.
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Purification : Silica gel chromatography effectively removes unreacted amine and sulfonic acid byproducts.
Scalability and Industrial Applications
Pilot-scale batches (1 kg) achieved 70% yield using continuous-flow reactors, highlighting feasibility for pharmaceutical manufacturing. The compound’s kinase inhibitory activity, as disclosed in patent CA2781891C, underscores its therapeutic potential .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in the body.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and coatings, particularly those with antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Cholinesterase Inhibition
The following table summarizes key structural and functional differences between N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide and its analogs:
Key Findings :
- Structural Impact on Binding :
- The cyclopropanesulfonamide group in the target compound may confer steric rigidity and electronic effects distinct from the naphthalene or dibenzofuran groups in analogs. For example, dibenzofuran in compound 6-1 enhances π-π stacking with AChE’s TRP286 and TYR341, while fluorine in compound 7-6 strengthens hydrogen bonding with GLY116 in BuChE .
- The absence of a methoxyethyl or fluorinated aryl group in the target compound suggests differences in hydrogen-bonding capacity compared to its analogs.
Enzyme Selectivity :
Kinetic and Thermodynamic Profiles :
Comparison with Sigma Receptor-Targeting Benzylpiperidine Derivatives
Key contrasts include:
- Sigma-1 Receptor Affinity : Benzylpiperidine derivatives like haloperidol bind sigma-1 receptors with Kd values of 0.67–7.0 nM , whereas cholinesterase inhibitors (e.g., compound 6-1 ) lack sigma receptor activity.
- Therapeutic Implications : Sigma ligands modulate ion channels and neuropsychiatric disorders , whereas the target compound’s sulfonamide group likely prioritizes cholinesterase inhibition over sigma receptor interactions.
Biological Activity
N-(1-benzylpiperidin-3-yl)cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of various biological pathways. This article reviews its biological activity, focusing on its receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group and a cyclopropanesulfonamide moiety. Its structural formula can be represented as follows:
This compound exhibits its biological activity primarily through interactions with various receptors, including chemokine receptors and protein kinases. Its affinity and selectivity for these targets are critical for its therapeutic potential.
Receptor Interactions
- Chemokine Receptors : The compound has shown significant activity as an antagonist at the CCR3 receptor, which is implicated in inflammatory responses and asthma. Structure-activity relationship studies indicate that modifications to the benzyl group enhance binding potency from micromolar to low nanomolar ranges .
- Histamine Receptors : It also interacts with histamine receptors, particularly H1R, which plays roles in allergic reactions and neurotransmitter release. The modulation of H1R could have implications for cognitive function and sleep regulation .
Structure-Activity Relationships (SAR)
Research has demonstrated that specific structural modifications can significantly influence the biological activity of this compound. For instance:
- Substituents on the Piperidine Ring : Alterations to the piperidine nitrogen can enhance receptor binding affinity.
- Cyclopropane Modifications : Changes in the cyclopropane structure may affect the compound's pharmacokinetic properties, including solubility and metabolic stability.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
Study 1: CCR3 Antagonism
In vitro assays demonstrated that this compound effectively inhibited eotaxin-induced calcium mobilization in human eosinophils, suggesting its potential utility in treating allergic conditions .
Study 2: Histamine Modulation
A study focusing on histamine receptor interactions revealed that this compound could modulate neurotransmitter release, indicating possible applications in cognitive disorders .
Biological Activity Summary Table
Q & A
Q. Advanced
- In vitro : Liver microsomes (human/rat) assess metabolic stability. Plasma protein binding (equilibrium dialysis) predicts free drug concentration.
- In vivo : Rat snapshots (oral dosing, 20 mpk) measure Cmax, AUC, and liver accumulation. PD models use enzyme inhibition assays (e.g., acetylcholinesterase activity in brain homogenates) .
What stability considerations are critical for compound storage?
Basic
Store under inert gas (N₂/Ar) at −20°C in amber vials. Desiccants (silica gel) prevent hydrolysis. Stability-indicating HPLC monitors degradation (e.g., sulfonamide bond cleavage) over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
